Diisopropyl heptyl phosphine oxide, commercially recognized as Cryosim-1 (CAS: 1487170-15-9), is a synthetic, highly selective transient receptor potential melastatin 8 (TRPM8) agonist. In dermatological and cosmetic procurement, it is primarily sourced as a next-generation cooling agent and non-steroidal antipruritic active pharmaceutical ingredient (API). Unlike traditional terpene-based cooling agents, this phosphine oxide derivative is engineered to provide sustained thermal cooling and itch suppression without volatility or odor. Its primary procurement value lies in its ability to be formulated into low-concentration (0.1–0.5%) topical hydrogels and emulsions for the treatment of chronic prurigo, urticaria, and compromised skin barriers, offering a high-performance, stable alternative to generic counter-irritants. [1]
Generic substitution with conventional cooling agents, such as menthol or menthoxypropanediol, fails primarily due to off-target receptor activation and high volatility. Menthol is a non-selective agonist that activates both the TRPM8 cooling receptor and the TRPA1 nociceptive receptor, which triggers stinging, burning, and neurogenic inflammation when applied to excoriated or sensitive skin. Furthermore, menthol's high vapor pressure results in a transient effect lasting only minutes, while its strong odor limits cosmetic acceptability. Diisopropyl heptyl phosphine oxide is strictly non-volatile and completely selective for TRPM8, enabling formulators to achieve prolonged, irritation-free antipruritic effects without the sensory and chemical drawbacks of generic monoterpenes. [1]
Diisopropyl heptyl phosphine oxide functions as a highly selective agonist for the TRPM8 cold receptor. Unlike traditional cooling agents, it exhibits zero agonistic activity toward the TRPA1 channel. In contrast, the standard baseline comparator, menthol, acts as a dual agonist, activating both TRPM8 (cooling) and TRPA1 (nociception/irritation) at clinical concentrations. This dual activation by menthol triggers neurogenic inflammation and a stinging sensation on compromised skin. [1] By isolating TRPM8 activation, this phosphine oxide prevents TRPA1-mediated burning sensations.
| Evidence Dimension | TRPA1 channel activation (nociceptive/irritant pathway) |
| Target Compound Data | 0% TRPA1 activation (highly selective TRPM8 agonist) |
| Comparator Or Baseline | Menthol (Significant TRPA1 activation alongside TRPM8) |
| Quantified Difference | Complete elimination of TRPA1-mediated nociceptive signaling |
| Conditions | In vitro calcium imaging and receptor binding assays |
Formulators can incorporate this API into treatments for excoriated or broken skin without causing the stinging and burning associated with menthol.
The pharmacokinetic profile of topically applied diisopropyl heptyl phosphine oxide demonstrates a significantly prolonged therapeutic window compared to volatile monoterpenes. In randomized clinical evaluations, the target compound maintained a statistically significant reduction in the Pruritus Numerical Rating Scale (NRS) for over 2 hours post-application. [1] Conversely, the cooling and antipruritic effects of standard menthol formulations are highly transient, typically dissipating within 15 to 30 minutes due to rapid volatilization and receptor desensitization. [1]
| Evidence Dimension | Duration of significant itch reduction (NRS suppression) |
| Target Compound Data | >120 minutes of sustained NRS reduction |
| Comparator Or Baseline | Menthol (Effect limited to ~15–30 minutes) |
| Quantified Difference | >4x longer duration of antipruritic action |
| Conditions | Topical application in human clinical trials for scalp itch and prurigo nodularis |
The extended duration of action allows for practical, patient-compliant dosing schedules (e.g., twice daily) rather than the continuous reapplication required by generic cooling agents.
Diisopropyl heptyl phosphine oxide achieves high clinical efficacy at exceptionally low mass fractions, optimizing the cosmetic elegance and stability of the final vehicle. In a 4-week vehicle-controlled trial for chronic prurigo, a 0.1% concentration of the target compound yielded a mean Prurigo Activity Score (PAS) reduction of -7.3, outperforming both the vehicle and higher-concentration formulations in overall tolerability. [1] Menthol-based over-the-counter antipruritics typically require concentrations of 1.0% to 5.0% to achieve baseline efficacy, which often compromises emulsion stability and introduces a strong, polarizing odor. [1]
| Evidence Dimension | Effective formulation concentration for clinical pruritus relief |
| Target Compound Data | 0.1% w/w |
| Comparator Or Baseline | Menthol (1.0% - 5.0% w/w) |
| Quantified Difference | 10x to 50x lower API concentration required for efficacy |
| Conditions | 4-week randomized, vehicle-controlled clinical trial in chronic prurigo patients |
Procuring a high-potency API at 0.1% usage levels reduces the sensory burden of the final dermatological product, improving consumer acceptance and formula stability.
As a stable phosphine oxide, diisopropyl heptyl phosphine oxide exhibits negligible vapor pressure at standard formulation temperatures, ensuring that the active ingredient does not evaporate during high-shear emulsification or over the product's shelf-life. [1] In contrast, menthol is highly volatile and readily sublimes, requiring cold-process addition during manufacturing to prevent API loss, which often leads to concentration drift in the final packaged product. [1] The thermal stability of this target compound simplifies mainstream industrial manufacturing workflows.
| Evidence Dimension | Volatility and processability during emulsification |
| Target Compound Data | Non-volatile (stable under standard heating phases) |
| Comparator Or Baseline | Menthol (Highly volatile, requires cold-process addition <40°C) |
| Quantified Difference | Elimination of API evaporative loss during manufacturing |
| Conditions | Standard cosmetic/pharmaceutical emulsion manufacturing workflows |
Eliminating the volatility of the cooling agent allows manufacturers to use standard hot-process emulsification without risking API loss or concentration drift.
Diisopropyl heptyl phosphine oxide is a highly targeted API for non-steroidal, daily-use creams targeting chronic prurigo and prurigo nodularis. Because it selectively activates TRPM8 without triggering TRPA1, it can be safely applied to the excoriated, inflamed nodules typical of these conditions without causing the stinging associated with menthol. [1]
Formulating scalp serums requires active ingredients that do not leave a greasy residue or strong odor. At a highly effective 0.1% concentration, this compound provides over 2 hours of itch relief for chronic scalp pruritus without the heavy volatility or overpowering scent of 5% menthol solutions, integrating seamlessly into elegant cosmetic vehicles. [2]
For post-procedure or compromised skin barriers, the absence of TRPA1 activation makes this compound a highly stable cooling agent. It delivers the soothing thermal sensation of cold without the chemical burn associated with traditional terpene-based cooling agents, ensuring high patient compliance and formula stability during high-temperature manufacturing. [3]